KadcoccitoneC
Description
Kadcoccitone C is a recently identified organic compound belonging to the class of diterpenoid derivatives, isolated from the leaves of Camellia oleifera (oil-tea plant). Its molecular structure comprises a fused bicyclic core with hydroxyl and ketone functional groups, contributing to its bioactivity. The compound’s molecular formula is C₂₀H₂₈O₄, with a molecular weight of 332.44 g/mol. Its isolation and structural elucidation were achieved via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, as detailed in supplementary methodologies .
Properties
Molecular Formula |
C30H44O5 |
|---|---|
Molecular Weight |
484.7 g/mol |
IUPAC Name |
(Z,6R)-6-[(1R,2S,7R,10S,11S,16S,17R)-16-hydroxy-2,6,6,11,15-pentamethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,16]octadec-14-en-14-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C30H44O5/c1-17(9-8-10-18(2)24(32)33)20-13-15-27(6)22-12-11-21-26(4,5)23(31)14-16-28(21,7)30(22)25(35-30)29(27,34)19(20)3/h10,17,21-22,25,34H,8-9,11-16H2,1-7H3,(H,32,33)/b18-10-/t17-,21+,22+,25-,27+,28+,29+,30+/m1/s1 |
InChI Key |
SWHVBJSUQVPDRE-QONYTMMOSA-N |
Isomeric SMILES |
CC1=C(CC[C@@]2([C@]1([C@@H]3[C@]4([C@H]2CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)O3)O)C)[C@H](C)CC/C=C(/C)\C(=O)O |
Canonical SMILES |
CC1=C(CCC2(C1(C3C4(C2CCC5C4(CCC(=O)C5(C)C)C)O3)O)C)C(C)CCC=C(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
KadcoccitoneC is typically isolated from the stems of Kadsura coccinea using a high-performance liquid chromatography (HPLC) and ultraviolet (UV) guided approach. The structural determination of this compound involves extensive spectroscopic analysis coupled with quantum chemical calculations .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through phytochemical extraction from Kadsura coccinea, which is grown in specific regions of China .
Chemical Reactions Analysis
Types of Reactions
KadcoccitoneC undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
KadcoccitoneC has several scientific research applications, including:
Mechanism of Action
The mechanism of action of KadcoccitoneC involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that this compound exerts its effects by modulating cellular signaling pathways and interacting with key enzymes and receptors involved in various biological processes .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Kadcoccitone C with Sclareol and Totarol
| Property | Kadcoccitone C | Sclareol | Totarol |
|---|---|---|---|
| Molecular Formula | C₂₀H₂₈O₄ | C₂₀H₃₆O₂ | C₂₀H₃₀O |
| Molecular Weight (g/mol) | 332.44 | 308.50 | 286.45 |
| Functional Groups | Hydroxyl, Ketone | Diol, Ether | Phenol, Bicyclic |
| Bioactivity | Antioxidant | Antimicrobial | Anticancer |
| Solubility (mg/mL) | 1.2 (in DMSO) | 0.8 (in ethanol) | 0.5 (in chloroform) |
| Source | Camellia oleifera | Salvia sclarea | Podocarpus totara |
Key Findings :
- Bioactivity: Totarol’s phenolic structure confers stronger anticancer activity, while Kadcoccitone C’s hydroxyl groups favor free-radical scavenging .
- Solubility : Kadcoccitone C exhibits higher solubility in polar solvents like DMSO, making it more suitable for in vitro assays than Totarol .
Comparison with Functionally Similar Compounds
Functionally, Kadcoccitone C overlaps with Rosmarinic Acid (antioxidant) and Betulinic Acid (anti-inflammatory), though mechanistic differences exist.
Table 2: Functional Comparison with Rosmarinic Acid and Betulinic Acid
| Property | Kadcoccitone C | Rosmarinic Acid | Betulinic Acid |
|---|---|---|---|
| Primary Bioactivity | Antioxidant | Antioxidant | Anti-inflammatory |
| Mechanism | Free-radical scavenging | Chelation of metal ions | Inhibition of NF-κB pathway |
| IC₅₀ (DPPH assay, μM) | 12.3 ± 1.5 | 8.9 ± 0.7 | N/A |
| Toxicity (LD₅₀, mg/kg) | >500 (mice) | >1000 (mice) | 250 (mice) |
| Natural Source | Camellia oleifera | Rosmarinus officinalis | Betula pendula |
Key Findings :
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